molecular formula C16H17NO2S B2772341 (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone CAS No. 40312-30-9

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B2772341
CAS No.: 40312-30-9
M. Wt: 287.38
InChI Key: IQHWZRXYZAPXKD-UHFFFAOYSA-N
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Description

Historical Development of Benzothiophene-Based Medicinal Chemistry

The benzothiophene scaffold emerged as a critical heterocyclic system following Viktor Meyer’s 1882 isolation of thiophene as a benzene contaminant. Early synthetic methods, such as the Paal–Knorr and Gewald reactions, enabled access to thiophene derivatives but faced limitations in functional group compatibility and yield. The 20th century saw incremental advances, including the Volhard–Erdmann cyclization and Knoevenagel condensation, which expanded the synthetic toolkit for benzothiophene derivatives. A paradigm shift occurred in the 2010s with the adoption of cross-coupling strategies, exemplified by Suzuki–Miyaura reactions that allowed precise functionalization of the benzothiophene core. Contemporary methods, such as three-component domino reactions, now enable efficient construction of complex benzothiophenoazepinedione systems, reflecting the scaffold’s enduring relevance in synthetic organic chemistry.

Significance of Tetrahydrobenzothiophene Scaffold in Drug Discovery

The tetrahydrobenzothiophene framework addresses key challenges in lead optimization:

  • Conformational Restriction : Partial saturation of the benzothiophene ring reduces conformational flexibility, enhancing target binding specificity.
  • Metabolic Stability : The tetrahydro modification decreases oxidative metabolism at the sulfur atom while maintaining aromatic π-system interactions.
  • Synthetic Versatility : The scaffold supports diverse functionalization patterns at C-2, C-3, and C-7 positions, enabling structure–activity relationship (SAR) exploration.

Recent applications span antibacterial, anticancer, and anti-inflammatory agents, with MIC values for antibacterial derivatives reaching 0.5–2 μg/mL against multidrug-resistant strains. The scaffold’s ability to mimic natural product architectures while offering improved synthetic accessibility has cemented its role in modern drug discovery pipelines.

Position of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone in Current Research

This compound exemplifies third-generation tetrahydrobenzothiophene derivatives, combining three strategic modifications:

Structural Feature Pharmacological Rationale Comparative Advantage
4,5,6,7-Tetrahydro ring Enhances metabolic stability vs. aromatic analogs Reduced CYP450-mediated oxidation
2-Amino substituent Enables hydrogen bonding interactions Improved target binding affinity
4-Methoxyphenyl ketone Modulates electron density Enhanced membrane permeability

The methoxy group’s electron-donating effects potentially stabilize charge-transfer complexes with biological targets, while the amino group serves as a hydrogen bond donor/acceptor nexus. This configuration mirrors successful derivatives in clinical development, such as tankyrase inhibitors featuring benzothieno[3,2-d]pyrimidin-4-one cores.

Privileged Structure Concept in Relation to Benzothiophene Compounds

Privileged structures are defined by their recurrence in bioactive molecules across therapeutic areas. Benzothiophene derivatives satisfy this criterion through:

  • Spatiotemporal Compatibility : The 5.4 Å width of the benzothiophene ring system matches typical drug-binding pockets.
  • Electron-rich Environment : Sulfur’s polarizability enables diverse interactions (van der Waals, π–π stacking, dipole–dipole).
  • Biososteric Potential : The thiophene ring serves as a bioisostere for phenyl, pyridine, or furan rings in lead optimization.

The target compound merges two privileged motifs—tetrahydrobenzothiophene and 4-methoxyphenyl ketone—exhibiting synergistic effects observed in clinical candidates like pranlukast (benzopyrone derivative). This dual-scaffold approach increases the probability of achieving polypharmacological effects while maintaining drug-like properties.

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-11-8-6-10(7-9-11)15(18)14-12-4-2-3-5-13(12)20-16(14)17/h6-9H,2-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHWZRXYZAPXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone typically involves the formation of the benzothiophene core followed by functionalization to introduce the amino and methoxyphenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone against various bacterial and fungal strains. The compound has shown significant efficacy against pathogens such as Escherichia coli and Candida albicans.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the minimum inhibitory concentration (MIC) values of this compound against several microorganisms. The results indicated:

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coli0.0048
This compoundC. albicans0.039

These findings suggest that the compound possesses strong antimicrobial properties that could be harnessed for therapeutic applications.

Anticancer Applications

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity . Research indicates that it may inhibit key signaling pathways involved in cancer progression, particularly through interactions with the epidermal growth factor receptor (EGFR) pathway.

Case Study: Anticancer Evaluation

A study examining various derivatives of this compound found notable anticancer effects against several cancer cell lines, including breast and lung cancer models. The mechanism of action involves inducing apoptosis in cancer cells via caspase activation.

CompoundCancer Cell LineEfficacy
This compoundBreast CancerHigh
This compoundLung CancerModerate

Mechanistic Insights

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, leading to inhibition or activation of biochemical pathways. Its structural components allow it to engage effectively with biological systems.

Mechanism of Action

The mechanism of action of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C16H17NO2S
  • Molecular Weight : 299.38 g/mol
  • CAS Number : 40312-34-3

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. Specifically, azomethine derivatives related to this compound have shown cytostatic effects against various tumor cell lines. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : The compound may interact with specific protein kinases involved in cancer progression, suggesting a multitargeted approach to cancer therapy .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer effects, compounds in this class have been evaluated for their antimicrobial and anti-inflammatory activities:

  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antibacterial agents .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been documented, with mechanisms likely involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

SubstituentEffect on Activity
Methoxy GroupEnhances lipophilicity and biological activity
Benzothiophene CoreCritical for anticancer activity due to its ability to intercalate DNA
Positioning of Amino GroupAffects binding affinity to target proteins

Case Studies

  • Study on Anticancer Effects :
    • A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of thieno[2,3-d]pyrimidin-based analogs. Results indicated that specific substitutions led to enhanced cytotoxicity against non-small cell lung cancer cell lines .
  • Anti-inflammatory Research :
    • Research conducted by Zhang et al. highlighted the synthesis of tetrahydrobenzo[4,5]thieno derivatives and their evaluation as anti-inflammatory agents. The findings suggested that these compounds could effectively reduce inflammation markers in vitro .

Q & A

Q. What spectroscopic methods are most effective for structural characterization of this compound?

Q. How can synthetic routes for this compound be optimized for higher yield?

  • Methodological Answer : Multi-step synthesis typically involves Friedel-Crafts acylation to attach the methoxyphenyl group to the tetrahydrobenzothiophene core. Optimize reaction conditions using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity. Reaction monitoring with thin-layer chromatography (TLC) ensures intermediate stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques. For example, ambiguous NMR peaks can be resolved via 2D experiments (COSY, HSQC). If IR and HRMS data conflict, repeat analyses under controlled humidity (to prevent NH₂ oxidation) or use deuterated solvents. Refer to NIST Chemistry WebBook for benchmark spectral libraries .

Q. What strategies mitigate stability issues during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization enhances long-term stability for biological assays .

Methodological Challenges

Q. What analytical techniques are suitable for quantifying trace impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves polar byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. For metal residues, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How can reaction mechanisms be elucidated for novel derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks reaction pathways. Kinetic studies (variable-temperature NMR) determine rate constants. Trapping intermediates with quenching agents (e.g., D₂O for carbocations) provides mechanistic insights .

Biological Research Applications

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.